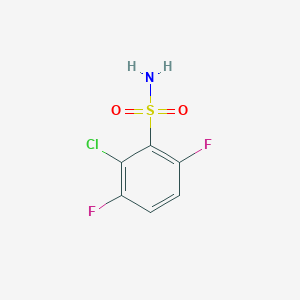

2-Chloro-3,6-difluorobenzenesulfonamide

Description

2-Chloro-3,6-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzenesulfonamide backbone with chlorine and fluorine substituents at the 2nd, 3rd, and 6th positions. Its molecular formula is C₆H₄ClF₂NO₂S, and it is derived from the sulfonyl chloride precursor 2-Chloro-3,6-difluorobenzenesulfonyl chloride (C₆H₂Cl₂F₂O₂S, molecular weight 247.036) . Sulfonamides are widely used in pharmaceuticals and agrochemicals due to their bioactivity, stability, and versatility in chemical modifications. This compound’s unique substitution pattern (chloro at position 2, fluoro at 3 and 6) distinguishes it from other sulfonamides and halogenated aromatics.

Properties

Molecular Formula |

C6H4ClF2NO2S |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

2-chloro-3,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(9)6(5)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

WMISJSUWTSFELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,6-difluorobenzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-3,6-difluorobenzenesulfonamide are not widely documented, the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

Complex Formation: It forms complexes with enzymes such as human carbonic anhydrase II.

Common Reagents and Conditions

Common reagents used in reactions involving 2-Chloro-3,6-difluorobenzenesulfonamide include ammonium hydroxide for its synthesis and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving 2-Chloro-3,6-difluorobenzenesulfonamide depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while complex formation with enzymes results in enzyme-inhibitor complexes.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis Intermediate

2-Chloro-3,6-difluorobenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the formation of complex drug molecules.

- Example : It has been utilized in the synthesis of quinazolinone derivatives, which exhibit promising antibacterial and antifungal activities .

2. Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study published in a peer-reviewed journal reported that 2-chloro-3,6-difluorobenzenesulfonamide effectively inhibited the growth of HepG2 liver cancer cells with an IC50 value of 2.57 µM .

1. Antimicrobial Activity

The compound has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.

- Data Table: Antimicrobial Activity

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

This table summarizes findings from various studies indicating its broad-spectrum antimicrobial properties.

2. Mechanism of Action

The mechanism through which 2-chloro-3,6-difluorobenzenesulfonamide exerts its biological effects involves interaction with specific cellular pathways that lead to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it forms complexes with human carbonic anhydrase II, inhibiting the enzyme’s activity . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Chloro-3,6-difluorobenzoic acid (C₇H₃ClF₂O₂, CAS 261762-50-9)

- Key Differences : Replaces the sulfonamide group (-SO₂NH₂) with a carboxylic acid (-COOH).

- Implications : Carboxylic acids are more polar and acidic (pKa ~2–3) compared to sulfonamides (pKa ~10–11), affecting solubility and reactivity. This compound is primarily used in chemical synthesis as an intermediate .

2-Chloro-3,5-difluoroanisole (C₇H₅ClF₂O, CAS 18627-23-1)

- Key Differences : Contains a methoxy (-OCH₃) group instead of sulfonamide.

- Physical Properties : Melting point 55–58°C, boiling point ~158°C (predicted), density 1.334 g/cm³ .

- Implications : The ether group reduces hydrogen-bonding capacity, lowering water solubility compared to sulfonamides. Applications include organic synthesis of fragrances or agrochemicals.

Halogenation and Substituent Position Effects

2-Chloro-3,5-dinitrobenzamide (C₇H₄ClN₃O₅, molecular weight 245.58)

- Key Differences: Nitro (-NO₂) groups at positions 3 and 5 instead of fluorine.

- Physical Properties : Melting point 64°C .

- Implications : Nitro groups are strong electron-withdrawing groups, increasing electrophilicity and reactivity in substitution reactions. This compound is used in explosives or dye intermediates, contrasting with sulfonamides’ bioactivity.

3-Amino-N-(2-chlorophenyl)benzenesulfonamide (C₁₂H₁₀ClN₃O₂S, CAS 327092-99-9)

- Key Differences: Additional amino (-NH₂) group on the benzene ring and a 2-chlorophenyl substituent on the sulfonamide nitrogen.

- Such derivatives are explored in drug discovery for antimicrobial or anti-inflammatory properties .

Pyrethroid Derivatives (e.g., 1-{[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropan-1-yl]carbonyl}-3-(methylsulfonyl)imidazolidin-2-one)

- Key Differences : Incorporates a cyclopropane ring and trifluoropropenyl group, linked to a sulfonamide-containing heterocycle.

- Implications : Pyrethroids are neurotoxic to insects, leveraging sulfonamide moieties for stability and target specificity . This highlights the role of sulfonamides in enhancing agrochemical efficacy.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Substituent Effects : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability in sulfonamides, while chlorine provides steric bulk and lipophilicity .

Functional Group Impact : Sulfonamides exhibit balanced acidity and hydrogen-bonding capacity, making them superior for drug design compared to carboxylic acids or ethers .

Market Trends : Derivatives like 2-Chloro-3,6-difluorobenzoic acid are seeing increased demand in specialty chemicals, driven by agrochemical and pharmaceutical sectors .

Biological Activity

2-Chloro-3,6-difluorobenzenesulfonamide is a sulfonamide derivative characterized by its unique substitution pattern on the benzene ring, which includes a chlorine atom at the 2-position and two fluorine atoms at the 3 and 6 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in the development of targeted therapies for various diseases.

- Molecular Formula : C₆H₄ClF₂N₁O₂S

- Molecular Weight : Approximately 215.64 g/mol

The structural characteristics of 2-chloro-3,6-difluorobenzenesulfonamide position it as a candidate for further pharmacological exploration, particularly in oncology and infectious diseases.

Research indicates that compounds similar to 2-chloro-3,6-difluorobenzenesulfonamide can inhibit specific enzymes involved in cancer proliferation. Notably, they have been studied for their interactions with BRAF and HDAC enzymes, which are crucial in various signaling pathways associated with tumor growth and resistance to therapies.

Inhibition of BRAF

BRAF is a serine/threonine kinase that plays a significant role in cell signaling pathways. Inhibitors of BRAF, such as those derived from sulfonamide structures, have shown efficacy against BRAF V600E mutations commonly found in melanoma and colorectal cancers. For instance, a study demonstrated that compounds with similar structures exhibited IC50 values as low as against BRAF V600E .

Antiproliferative Effects

The antiproliferative effects of 2-chloro-3,6-difluorobenzenesulfonamide were evaluated using various cancer cell lines. In vitro studies using the Cell Counting Kit-8 (CCK-8) assay revealed significant inhibition of cell growth in colorectal adenocarcinoma cell lines harboring BRAF mutations .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of compounds related to 2-chloro-3,6-difluorobenzenesulfonamide:

| Compound Name | CAS Number | Key Characteristics | Biological Activity |

|---|---|---|---|

| 2-Chloro-3,6-difluorobenzenesulfonamide | Not available | Chloro and difluoro substituents on benzene | Inhibits BRAF V600E; antiproliferative effects |

| 3,4-Difluorobenzenesulfonamide | 108966-71-8 | Contains two fluorine atoms | Used in pharmaceuticals; moderate activity |

| 2-Chloro-4,5-difluorobenzenesulfonamide | 287172-64-9 | Similar structure; different substitution pattern | Potential BRAF inhibitor |

Case Studies

- Study on Dual Inhibitors : A study explored the use of dual inhibitors targeting both BRAF and HDAC pathways using derivatives of sulfonamides. The findings indicated that these compounds could overcome resistance mechanisms in cancer cells, enhancing therapeutic efficacy .

- Pharmacokinetics and Safety : Clinical trials involving related compounds have assessed pharmacokinetics (PK) and pharmacodynamics (PD), emphasizing the importance of metabolic stability for effective treatment outcomes. These studies highlight the potential for developing safer and more effective therapeutic agents based on the sulfonamide scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.